kn-92

CaMKII Kinase Inhibition Negative Control

KN-92 is the established inactive control compound for the CaMKII inhibitor KN-93, essential for distinguishing CaMKII-dependent from chemotype‑dependent effects. Both compounds share inhibition of L-type Ca²⁺ and voltage-gated K⁺ channels, making KN-92 indispensable for valid mechanistic interpretation. Available as free base, phosphate, and hydrochloride salts; the phosphate salt offers superior DMSO solubility (>100 mg/mL) and purity up to ≥99%. Use at equivalent concentrations to KN-93 in cell growth, apoptosis, or electrophysiology assays.

Molecular Formula C24H25ClN2O3S
Molecular Weight 457.0 g/mol
Cat. No. B090398
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namekn-92
Synonyms(2-(N-(4-Methoxybenzenesulfonyl))amino-N-(4-chlorocinnamyl)-N-methylbenzylamine, phosphate)
KN 92
KN-92
Molecular FormulaC24H25ClN2O3S
Molecular Weight457.0 g/mol
Structural Identifiers
SMILESCN(CC=CC1=CC=C(C=C1)Cl)CC2=CC=CC=C2NS(=O)(=O)C3=CC=C(C=C3)OC
InChIInChI=1S/C24H25ClN2O3S/c1-27(17-5-6-19-9-11-21(25)12-10-19)18-20-7-3-4-8-24(20)26-31(28,29)23-15-13-22(30-2)14-16-23/h3-16,26H,17-18H2,1-2H3/b6-5+
InChIKeyRUAOVVIUGUOYHA-AATRIKPKSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





KN-92 Procurement Guide: Inactive CaMKII Inhibitor Analog for Experimental Control


KN-92 (free base CAS 176708-42-2; also available as phosphate and hydrochloride salts) is a structural analog of the well-characterized Ca2+/calmodulin-dependent protein kinase II (CaMKII) inhibitor KN-93. Critically, KN-92 lacks the ability to inhibit CaMKII enzymatic activity, making it the established inactive control compound for experiments employing KN-93 [1]. Its primary utility lies in distinguishing CaMKII-dependent from CaMKII-independent effects, as both KN-93 and KN-92 share off-target activities, including inhibition of L-type calcium channels [2]. The compound is commercially available in multiple salt forms (phosphate, hydrochloride) with varying solubility and purity profiles, necessitating careful selection based on experimental requirements .

Why KN-92 Cannot Be Substituted with Other Inactive Analogs or Vehicle Controls


Simple substitution of KN-92 with a vehicle control (e.g., DMSO alone) or another kinase inhibitor fails to control for the compound-specific off-target effects inherent to the KN-93/KN-92 chemotype. KN-92 is not biologically inert; it shares with KN-93 the ability to inhibit L-type calcium channels (CaV1.2 and CaV1.3) in a CaMKII-independent manner, an effect not replicated by structurally unrelated CaMKII inhibitors such as the peptide AIP [1]. Furthermore, both KN-93 and KN-92 produce similar nonspecific inhibitory effects on voltage-dependent K+ channels in vascular myocytes [2]. Therefore, using KN-92 as a control is essential to parse CaMKII-mediated pharmacology from chemotype-associated polypharmacology. In experimental systems, the absence of an effect with KN-92, where KN-93 is active, provides strong evidence for CaMKII-dependent mechanism; conversely, equivalent effects with both compounds implicate a CaMKII-independent pathway [3].

Quantitative Differentiation of KN-92 from KN-93 and Other CaMKII Inhibitors


KN-92 Lacks CaMKII Inhibitory Activity: Direct Comparison with KN-93

KN-92 is inactive against CaMKII, whereas its close analog KN-93 is a potent inhibitor. In an in vitro assay using rabbit myocardial tissue, the Ki value for CaM kinase inhibition was determined to be ≤ 2.58 μM for KN-93, but exceeded 100 μM for KN-92, indicating a >38-fold difference in affinity [1]. This lack of activity is consistent across multiple studies, including cell proliferation assays where KN-93 (5-50 μM) dose-dependently inhibited human hepatic stellate cell growth, while KN-92 at the same concentrations showed no significant effect [2].

CaMKII Kinase Inhibition Negative Control

KN-92 and KN-93 Share Equivalent L-Type Calcium Channel Inhibition

Both KN-92 and KN-93 exhibit a CaMKII-independent, reversible inhibition of L-type calcium channels (CaV1.2 and CaV1.3). In contrast, the structurally unrelated CaMKII inhibitor AIP (autocamtide-2-related inhibitory peptide II) does not reproduce this effect [1]. While the study does not provide a direct IC50 for calcium channel inhibition, it demonstrates a dose- and time-dependent reduction in L-type calcium channel currents for both compounds, confirming that this off-target activity is a property of the chemotype rather than CaMKII inhibition.

Calcium Channel Off-Target Effect Electrophysiology

KN-92 Exhibits Differential Functional Outcomes in Cardiac Electrophysiology

In a rabbit Langendorff heart model, pretreatment with 0.5 μM KN-93 significantly suppressed clofilium-induced early afterdepolarizations (EADs), which were observed in only 4 of 10 hearts. In contrast, pretreatment with 0.5 μM KN-92 did not suppress EADs, which were observed in 10 of 11 hearts [1]. This statistically significant difference (P = 0.024) demonstrates that the antiarrhythmic effect in this model is CaMKII-dependent, as the inactive analog failed to replicate the protective effect.

Cardiac Arrhythmia Early Afterdepolarizations Electrophysiology

Salt Form Selection: Solubility and Purity Differences Impact Formulation

The choice of salt form significantly impacts the compound's physicochemical properties. KN-92 phosphate (CAS 1135280-28-2, MW 554.98) demonstrates superior solubility in DMSO (up to 100 mg/mL or 180.18 mM) compared to the free base (typical solubility ~5-15 mg/mL) [1]. Additionally, commercially available KN-92 phosphate from reputable vendors can achieve a purity of 99.97% , while the hydrochloride salt and free base are commonly supplied at >98% purity . This higher purity and solubility can be critical for sensitive assays or when preparing high-concentration stock solutions.

Solubility Formulation In Vitro Assay

KN-92 Does Not Affect Cell Cycle Regulator Expression in Hepatic Stellate Cells

In human hepatic stellate cells (LX-2), treatment with 5-50 μM KN-93 resulted in a significant, dose-dependent decrease in cell proliferation, with viability dropping from 81.76% at 5 μM to 27.15% at 50 μM after 24 hours. In contrast, treatment with identical concentrations of KN-92 did not inhibit cell proliferation effectively [1]. Furthermore, Western blot analysis showed that KN-93, but not KN-92, reduced the expression of the cell cycle regulators p53 and p21, confirming a CaMKII-dependent mechanism for the anti-proliferative effect [1].

Cell Proliferation p53 p21 Hepatic Stellate Cells

KN-92 and KN-93 Share Nonspecific Inhibition of Voltage-Dependent K+ Channels

Both KN-92 and KN-93 produce nonspecific inhibitory effects on voltage-dependent K+ channels (KV) in vascular myocytes. In current-clamp experiments, 5 μM KN-93 depolarized rabbit portal vein myocytes from a resting membrane potential of −42.3 ± 2.8 mV to −28.5 ± 1.4 mV. KN-92, the inactive analog, produced effects similar to those of KN-93 [1]. This shared, CaMKII-independent effect on K+ channels further underscores the necessity of using KN-92 as a control in electrophysiological studies involving KN-93.

Potassium Channel Vascular Smooth Muscle Off-Target Effect

Optimal Research Applications for KN-92 Based on Quantitative Evidence


Negative Control for CaMKII-Dependent Cell Proliferation and Apoptosis Studies

In experiments investigating the role of CaMKII in cell growth, viability, or apoptosis, KN-92 should be used as a negative control at concentrations equivalent to the active inhibitor KN-93. As demonstrated in hepatic stellate cells, KN-93 (5-50 μM) significantly inhibits proliferation, while KN-92 does not [1]. Similarly, in THP-1 cell apoptosis studies, both KN-93 and KN-92 inhibited apoptosis induced by NAD depletion, indicating a CaMKII-independent mechanism [2]. Inclusion of KN-92 is essential for correct mechanistic interpretation.

Differentiating CaMKII-Dependent from Chemotype-Dependent Effects in Electrophysiology

For electrophysiological studies using KN-93 to probe CaMKII function, KN-92 is an indispensable control. Both compounds share off-target effects on L-type calcium channels and voltage-dependent K+ channels [1][2]. In cardiac arrhythmia models, only KN-93 suppressed early afterdepolarizations, confirming a CaMKII-dependent mechanism [3]. Using KN-92 in parallel allows researchers to confidently attribute differential effects to CaMKII inhibition rather than to shared ion channel modulation.

High-Concentration DMSO Stock Solution Preparation

When preparing concentrated stock solutions (e.g., 100 mM) for high-throughput screening or in vivo formulation, the phosphate salt of KN-92 (CAS 1135280-28-2) is recommended due to its superior DMSO solubility (up to 100 mg/mL or 180.18 mM) and high purity (up to 99.97%) [1]. This minimizes the risk of precipitation and ensures accurate compound delivery. The hydrochloride salt or free base may be sufficient for standard cell culture assays requiring lower concentrations [2].

Validating CaMKII as a Target in Cardiac Arrhythmia Research

In ex vivo models of cardiac arrhythmia, such as the Langendorff-perfused rabbit heart, KN-92 serves as a critical control for KN-93. The ability of KN-93 (0.5 μM) to significantly suppress clofilium-induced EADs, while KN-92 (0.5 μM) is ineffective, provides direct evidence for CaMKII involvement in pro-arrhythmic signaling [1]. This application is particularly relevant for studies investigating the therapeutic potential of CaMKII inhibition in heart failure and arrhythmia.

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